![molecular formula C12H11NO3S2 B2815081 Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate CAS No. 1421508-22-6](/img/structure/B2815081.png)
Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate
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Overview
Description
Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate, also known as MTC, is a carbamate compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTC is a white crystalline solid that is soluble in most organic solvents and has a melting point of 110-112°C.
Scientific Research Applications
Antitumor Activity
One of the earliest identified applications of this compound is in the field of cancer research. The compound has demonstrated activity against various experimental tumors, including lymphoid leukemia, melanotic melanoma, and Lewis lung carcinoma. These findings highlight its potential for clinical applications due to the low toxicity of therapeutically active doses. The effectiveness of this compound in cancer treatment is influenced by factors such as the vehicle used in drug preparation and the route of administration (Atassi & Tagnon, 1975).
Synthetic Methodologies
The compound has also been a subject of interest in the synthesis of various chemically significant molecules. For instance, it has been utilized in the synthesis of multi-13C-labelled inhibitors of tubulin assembly, showcasing its role in creating more complex molecules for biological research (Cheung, Chau, & Lacey, 1987). Furthermore, the incorporation of thiophene moieties into electrophilic reactions promoted by samarium diiodide has been explored, leading to the synthesis of long-chain esters with remote functional groups, which have applications in various industries, including pharmaceuticals and material science (Yang, Nandy, Selvakumar, & Fang, 2000).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Therefore, it’s plausible that Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate may interact with similar targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
methyl N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-16-12(15)13-7-8-4-5-10(18-8)11(14)9-3-2-6-17-9/h2-6H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFWPKBZRVHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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